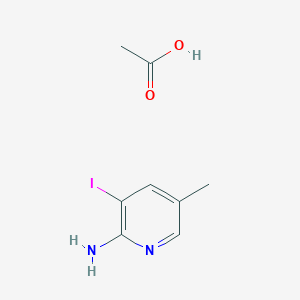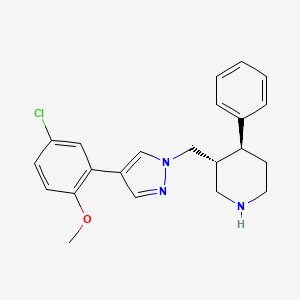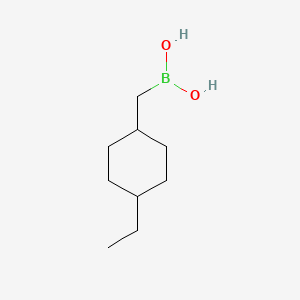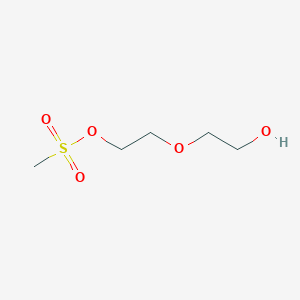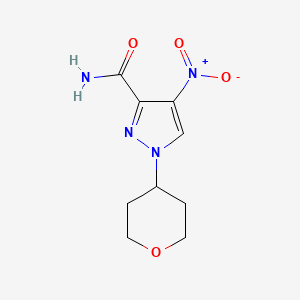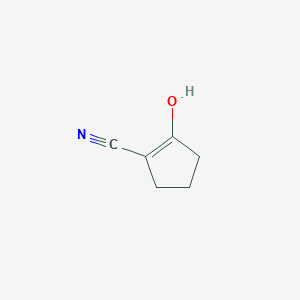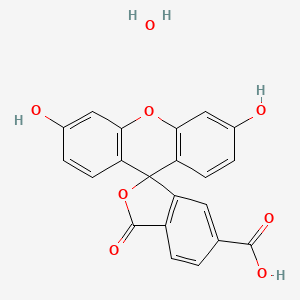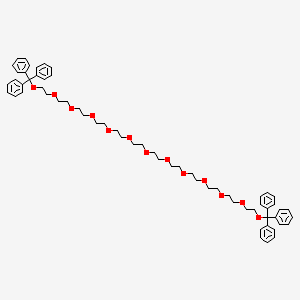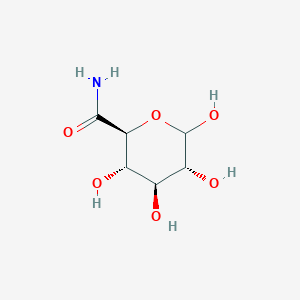
m-PEG24-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG24-alcohol is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system within cells . The compound is characterized by its long PEG chain, which enhances its solubility and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out under controlled conditions to achieve the desired molecular weight and purity . The reaction conditions often include the use of catalysts such as potassium hydroxide and temperature control to ensure the polymerization proceeds efficiently .
Industrial Production Methods
Industrial production of m-PEG24-alcohol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to ensure consistency and purity. The final product is often purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
m-PEG24-alcohol primarily undergoes substitution reactions due to the presence of the hydroxyl group. This group can be replaced with various functional groups to create derivatives suitable for different applications .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include alkyl halides, acyl chlorides, and isocyanates. These reactions are typically carried out under mild conditions, often at room temperature, to prevent degradation of the PEG chain .
Major Products
The major products formed from these reactions include PEG derivatives with different functional groups, such as esters, ethers, and carbamates. These derivatives are used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
m-PEG24-alcohol is widely used in scientific research due to its versatility and biocompatibility. Some of its key applications include:
Mechanism of Action
m-PEG24-alcohol functions as a linker in PROTACs, facilitating the formation of a complex between an E3 ubiquitin ligase and a target protein. This complex promotes the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG chain enhances the solubility and stability of the PROTAC molecule, improving its efficacy .
Comparison with Similar Compounds
Similar Compounds
m-PEG12-alcohol: A shorter PEG chain variant used in similar applications but with different solubility and biocompatibility profiles.
m-PEG48-alcohol: A longer PEG chain variant offering enhanced solubility but potentially reduced cellular uptake.
Uniqueness
m-PEG24-alcohol strikes a balance between solubility and cellular uptake, making it a versatile choice for various applications. Its intermediate chain length provides optimal properties for use in PROTAC synthesis and other bioconjugation processes .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H100O25/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h50H,2-49H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFISRZFZGAZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H100O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
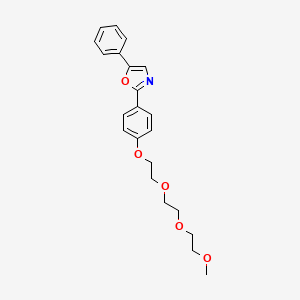
![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B8004930.png)

